molecular formula C20H26N2O4S B346615 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 694508-14-0

1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B346615
CAS No.: 694508-14-0
M. Wt: 390.5g/mol
InChI Key: LAVCMPNLBQRSNU-UHFFFAOYSA-N
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Description

1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are frequently investigated for their versatile interactions with central nervous system targets, particularly serotonergic receptors . The specific structure of this compound, featuring a 2-methoxyphenyl group and a sulfonyl moiety, suggests potential as a key intermediate or lead compound for developing novel therapeutics. Research into structurally related piperazine compounds has shown high affinity for a range of serotonin receptors, including 5-HT1A, and the serotonin transporter (SERT) . Such compounds often display complex multimodal mechanisms of action, which may include receptor agonist/antagonist activity and reuptake inhibition . This makes them valuable tools for probing neurochemical pathways and for the potential treatment of disorders like major depressive disorder. Furthermore, piperazine derivatives are recognized for their favorable physicochemical properties, which can improve the solubility and metabolic stability of drug candidates . This compound is provided for research purposes only. It is intended for use in controlled laboratory settings by qualified scientists. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-13-16(2)20(14-19(15)26-4)27(23,24)22-11-9-21(10-12-22)17-7-5-6-8-18(17)25-3/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCMPNLBQRSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common route includes the sulfonylation of a piperazine derivative with a methoxy-dimethylphenyl sulfonyl chloride, followed by the introduction of a methoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
  • IUPAC Name : 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit promising antidepressant-like activity. A study synthesized several derivatives and evaluated their affinity for serotonergic receptors, specifically 5-HT1A and 5-HT7 receptors. The compound demonstrated significant binding affinity, suggesting its potential as an antidepressant agent. In vivo tests showed that certain derivatives had a stronger effect than traditional antidepressants like imipramine .

Anticancer Potential

The piperazine scaffold has been widely investigated for its anticancer properties. Compounds similar to this compound have shown effectiveness against various cancer cell lines. A notable study highlighted that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types. For instance, derivatives were tested against HepG2 and PLC-PRF-5 cells, revealing enhanced activity compared to parent compounds .

Case Studies and Research Findings

StudyFindings
Synthesis of Piperazine DerivativesA series of derivatives were synthesized showing high affinity for 5-HT receptors and significant antidepressant-like effects in animal models .
Anticancer ActivityPiperazine derivatives exhibited IC50 values lower than traditional chemotherapeutics against HepG2 cells, indicating superior efficacy .
Neurotoxicity AssessmentEvaluations of neurotoxicity revealed a safe profile at therapeutic doses, suggesting a favorable risk-benefit ratio for further development .

Mechanism of Action

The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Sulfonyl Groups

1-(2,5-Dichlorophenyl)-4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
  • Structure : Differs by replacing the 2-methoxyphenyl group with a 2,5-dichlorophenyl substituent.
  • Pharmacology : While specific data are unavailable, sulfonyl-containing piperazines often exhibit high affinity for 5-HT receptors. For example, NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) acts as a 5-HT1A antagonist (Ki = 0.6 nM) .
  • Synthesis : Similar intermediates, such as ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate, are synthesized via reductive amination and microwave-assisted hydrolysis .
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine
  • Structure : Features a 4-acetylphenyl sulfonyl group and a methyl substituent.
  • Pharmacology : Sulfonyl groups enhance binding to serotonin receptors, though substituents like acetyl may alter selectivity .

Table 1: Comparison of Sulfonyl-Containing Piperazines

Compound Name Key Substituents Receptor Affinity (Ki/IC50) Reference
NAN-190 2-Methoxyphenyl, phthalimido-butyl 5-HT1A: 0.6 nM
1-(2,5-Dichlorophenyl)-4-[(5-MeO-2,4-diMePh)SO2]piperazine 2,5-Dichlorophenyl, 5-MeO-2,4-diMePh-SO2 Not reported
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine 4-Acetylphenyl-SO2, methyl Not reported

Arylpiperazines with 2-Methoxyphenyl Groups

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
  • Structure : Retains the 2-methoxyphenyl group but replaces the sulfonyl with a piperidinylmethyl-nitrobenzyl chain.
  • Pharmacology : Exhibits high dopamine D2 receptor affinity (IC50 = 90.6 nM) .
4-[3-(1,2-Dihydronaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine
  • Structure : Incorporates a dihydronaphthalene-propyl chain.
  • Pharmacology : Dual 5-HT1A (IC50 = 2.0 nM) and D2 (IC50 = 90.6 nM) activity, indicating mixed serotonergic/dopaminergic profiles .

Table 2: Arylpiperazines with 2-Methoxyphenyl Substituents

Compound Name Key Modifications Receptor Affinity (IC50/Ki) Reference
1-(2-MeOPh)-4-{[1-(2-NO2Bz)piperidin-4-yl]methyl}piperazine Piperidinylmethyl-nitrobenzyl D2: 90.6 nM
4-[3-(Dihydronaphthalen-4-yl)-propyl]-1-(2-MeOPh)piperazine Dihydronaphthalene-propyl 5-HT1A: 2.0 nM; D2: 90.6 nM

Piperazine Derivatives with Aliphatic Linkers

  • Example : 2-(4-[4-(2-Methoxyphenyl)-1-piperazinyl]alkoxy)phenyl-2H-benzotriazoles (83aed).
  • Pharmacology : Affinity for 5-HT1A and D3 receptors increases with aliphatic linker length (4–5 methylene bridges optimal) .

Structure-Activity Relationship (SAR) Insights

Sulfonyl Groups : Enhance 5-HT1A affinity and selectivity, as seen in NAN-190 .

2-Methoxyphenyl Substituent : Critical for dopamine D2 binding, particularly when paired with lipophilic chains (e.g., nitrobenzyl) .

Aliphatic Linkers : Longer chains improve 5-HT1A/D3 selectivity but may reduce metabolic stability .

Biological Activity

1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a compound with potential pharmacological applications. Its structure, characterized by a piperazine core substituted with methoxy and sulfonyl groups, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₃S
  • Molecular Weight : 280.34 g/mol
  • CAS Number : 898641-25-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that related piperazine derivatives exhibit significant binding affinity to serotonin 5-HT7 receptors, which are implicated in various neuropsychiatric conditions .

Pharmacological Effects

  • Serotonin Receptor Antagonism :
    • The compound has been shown to act as a potent antagonist at the serotonin 5-HT7 receptor (Ki = 2.6 nM) while exhibiting lower affinity for other serotonin receptors such as 5-HT1A (Ki = 476 nM) . This selectivity suggests potential use in treating disorders linked to serotonin dysregulation.
  • Acetylcholinesterase Inhibition :
    • Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may offer therapeutic avenues for conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Antiviral Activity :
    • Preliminary studies suggest that compounds with similar structures may possess antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral polymerases, although specific data on this compound is limited .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of a related piperazine derivative on cognitive functions in rodent models. The results indicated improved memory retention and reduced anxiety-like behaviors, attributed to enhanced serotonergic signaling through 5-HT7 receptor antagonism.

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays demonstrated that piperazine derivatives could inhibit acetylcholinesterase activity effectively. The most potent derivative showed an IC50 value of approximately 0.35 μM, indicating significant potential for treating cognitive decline associated with Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameReceptor Affinity (Ki)Acetylcholinesterase Inhibition (IC50)Antiviral Activity
Compound A2.6 nM0.35 μMModerate
Compound B476 nMNot reportedLow
Compound CNot assessedNot assessedHigh

Q & A

Q. What are the optimal synthetic routes for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the piperazine core with a substituted phenylsulfonyl chloride. Key steps include:
  • Sulfonylation : Reacting 4-(2-methoxyphenyl)piperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Catalysts/Reagents : Use of triethylamine or DIPEA as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity (>95%) .
  • Yield Optimization : Higher yields (e.g., ~40–60%) are achieved with slow reagent addition and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₅N₂O₄S: 401.15) .
  • X-ray Crystallography : Resolves 3D conformation, revealing dihedral angles between sulfonyl-phenyl and piperazine planes critical for receptor binding .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence the compound’s receptor binding affinity and selectivity?

  • Methodological Answer :
  • QSAR Studies : The sulfonyl group’s electron-withdrawing properties enhance hydrogen bonding with residues in target receptors (e.g., serotonin 5-HT₁A). Computational modeling (DFT) predicts charge distribution at the sulfonyl oxygen, correlating with experimental IC₅₀ values .
  • Analog Synthesis : Replace the sulfonyl group with carbonyl or phosphoryl moieties to test electronic effects. Compare binding data via radioligand assays .

Q. What experimental strategies can resolve contradictory reports on this compound’s biological activity (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK-293 for receptor binding) .
  • Metabolite Screening : Use LC-MS to identify degradation products in assay buffers that may interfere with activity .
  • Structural Confirmation : Verify compound purity (≥98% by HPLC) and stereochemistry (via chiral chromatography) before testing .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on sulfonyl ester hydrolysis .
  • Photostability : Expose to UV light (λ = 254 nm) and track UV-Vis spectral changes. Use amber vials to prevent photodegradation in storage .

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